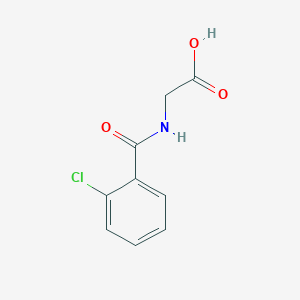

2-(2-Chlorobenzamido)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHWTQYNZUNGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167982 | |

| Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16555-60-5 | |

| Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROHIPPURIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Technical-Guide-to-2-(2-Chlorobenzamido)acetic-Acid

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorobenzamido)acetic acid, a key chemical intermediate. It details the compound's chemical identity, including its definitive CAS Number, physicochemical properties, and a validated synthesis protocol. The guide further explores its analytical characterization, applications in research and drug development, and critical safety information. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights.

Chemical Identity and Structure

This compound, also known as 2-Chloro Hippuric Acid, is a derivative of glycine where the amino group is acylated with 2-chlorobenzoyl chloride. Its unique structure, featuring a chlorinated aromatic ring coupled to an amino acid moiety, makes it a valuable building block in organic synthesis.

-

Chemical Name: this compound

-

Synonym(s): [(2-chlorobenzoyl)amino]acetic acid, 2-Chloro Hippuric Acid

-

Molecular Formula: C₉H₈ClNO₃

-

Molecular Weight: 213.62 g/mol

-

InChI Key: GVHWTQYNZUNGIA-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application, dictating solubility, stability, and reactivity. The properties of this compound are summarized below. This data is critical for designing experimental conditions, from reaction solvent selection to purification and storage.

| Property | Value | Source(s) |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone, ether); limited solubility in water. | [3] |

| Storage Temperature | Ambient Storage |

Synthesis Protocol: Schotten-Baumann Reaction

The synthesis of this compound is reliably achieved via the Schotten-Baumann reaction. This classic method involves the acylation of an amine with an acyl chloride under aqueous alkaline conditions. The causality behind this choice is its high efficiency, operational simplicity, and use of readily available, inexpensive starting materials.[4] The alkaline medium is crucial as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the glycine nucleophile.

Materials and Reagents

-

Glycine

-

2-Chlorobenzoyl chloride

-

Sodium Carbonate (10% aqueous solution)

-

Hydrochloric Acid (3 N)

-

Distilled Water

-

Magnetic Stirrer and Stir Bar

-

Round-Bottom Flask (RBF)

-

pH meter or pH paper

Step-by-Step Experimental Protocol

-

Dissolution of Glycine: In a 100 mL RBF, dissolve 1.0 equivalent of glycine in 25 mL of distilled water.

-

pH Adjustment: While stirring, add 10% sodium carbonate solution dropwise until the glycine is fully dissolved and the pH of the solution is maintained at 8.0. This step is self-validating; complete dissolution indicates the formation of the more nucleophilic sodium glycinate salt.

-

Acylation: Slowly add 1.0 equivalent of 2-chlorobenzoyl chloride to the reaction mixture. Maintain the temperature below 30°C and continue to add 10% sodium carbonate solution concurrently to keep the pH at 8.0.

-

Reaction Monitoring: Allow the reaction to stir for approximately 3-4 hours at room temperature. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the disappearance of the starting materials.

-

Product Precipitation: Once the reaction is complete, carefully acidify the mixture with 3 N HCl to a pH of 3. The product, being an insoluble carboxylic acid at this pH, will precipitate out of the solution.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a high-purity final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons of the glycine backbone, and the amide (N-H) proton.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected characteristic absorptions include a strong carbonyl (C=O) stretch from the amide and carboxylic acid, an N-H stretch from the amide, and C-H stretches from the aromatic ring.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the calculated weight of 213.62 g/mol .

-

Certificate of Analysis (CoA): Reputable suppliers provide a CoA with every batch, detailing the results of these analytical tests and confirming the product's purity and identity.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate in medicinal chemistry and drug discovery.[5][6] The presence of the chloro-substituent and the overall benzamide structure are common motifs in pharmacologically active molecules.

-

Scaffold for Novel Compounds: The chloroacetyl group in related structures serves as a reactive site for nucleophilic substitution, allowing for the creation of diverse compound libraries for biological screening.[7] This facilitates the exploration of structure-activity relationships (SAR).

-

Precursor for Active Pharmaceutical Ingredients (APIs): Chloro-containing organic acids are crucial precursors in the synthesis of various APIs, including nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The chlorine atom can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

-

Role in Bioactive Molecules: Benzamide derivatives have demonstrated a wide range of biological activities, including potential anti-inflammatory and antimicrobial properties.[7] The specific 2-chloro substitution pattern can be critical for binding to biological targets. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design.[5][6]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical intermediate. Based on available safety data for related compounds, appropriate precautions should be taken.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a cool, dry place in a tightly sealed container.[10]

References

- 2a biotech. (n.d.). This compound.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Nano. (2015, March 27). Safety Data Sheet.

- PharmaCompass. (n.d.). 2-(2,5-Dichlorobenzamido)acetic acid.

- NICNAS. (2015, April 24). Acetic acid, chloro-: Human health tier II assessment. Australian Government Department of Health.

- Ali, F., et al. (n.d.). 2-(4-Chlorobenzamido)acetic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- ChemAnalyst. (2025). Why Is Chloroacetic Acid Important in Chemical Manufacturing and Its Applications.

- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.

- PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information.

- Perini, M., et al. (n.d.). H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar, O-18-IRMS analysis of water in vinegar: International collaborative study report.

- NIST. (n.d.). Acetic acid, chloro-. National Institute of Standards and Technology.

Sources

- 1. 2abiotech.net [2abiotech.net]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. kajay-remedies.com [kajay-remedies.com]

- 4. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Why Is Chloroacetic Acid Important in Chemical Manufacturing and Its Applications [anhaochemical.com]

- 9. fishersci.ca [fishersci.ca]

- 10. nano.pitt.edu [nano.pitt.edu]

An In-Depth Technical Guide to the Physical Properties of 2-(2-Chlorobenzamido)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-(2-Chlorobenzamido)acetic acid (also known as N-(2-chlorobenzoyl)glycine), a molecule of interest in pharmaceutical and chemical research. Due to a scarcity of direct experimental data in publicly available literature, this guide synthesizes information from analogous compounds and employs established computational prediction methodologies to offer a robust profile of the substance. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and theoretical modeling.

Introduction

This compound belongs to the class of N-acyl-alpha-amino acids, characterized by a glycine backbone N-acylated with a 2-chlorobenzoyl group. The presence of the ortho-substituted chlorine atom on the phenyl ring, coupled with the carboxylic acid and amide functionalities, imparts a unique combination of steric and electronic properties that influence its physical behavior and potential biological activity. Understanding these properties is a critical first step in any research and development endeavor involving this compound. This guide will systematically explore its fundamental physicochemical characteristics.

Molecular Structure and Identification

A clear understanding of the molecular structure is paramount to interpreting its physical properties.

Chemical Structure:

Molecular Structure of this compound

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | N-(2-chlorobenzoyl)glycine, [(2-chlorobenzoyl)amino]acetic acid | [1] |

| CAS Number | 16555-60-5 | [1] |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

| InChI Key | GVHWTQYNZUNGIA-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide valuable estimates for key physical properties. The following data is generated from reputable Quantitative Structure-Property Relationship (QSPR) models.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Source |

| Melting Point | 143-144 °C (for m-chloro isomer) | CAS Common Chemistry[2] |

| Boiling Point | ~457.2 °C (Predicted) | |

| Water Solubility | Predicted to be sparingly soluble | General trends for similar structures |

| pKa (acidic) | ~3.5 - 4.5 | ChemAxon Prediction[3] |

| LogP | ~1.5 - 2.5 | ChemAxon Prediction[3] |

Causality Behind Predictions:

-

Melting Point: The melting point of the meta-isomer (143-144 °C) provides a reasonable estimate. The ortho-chloro substitution may lead to intramolecular hydrogen bonding between the chlorine and the amide proton, which could slightly alter the crystal packing and, consequently, the melting point. A definitive experimental determination is recommended for confirmation.

-

Boiling Point: The high predicted boiling point is characteristic of molecules with multiple polar functional groups (carboxylic acid, amide) capable of strong intermolecular hydrogen bonding. Significant thermal energy is required to overcome these interactions and transition to the gas phase. It is important to note that compounds of this nature often decompose before reaching their boiling point at atmospheric pressure.

-

Water Solubility: The molecule possesses both hydrophilic (carboxylic acid, amide) and hydrophobic (chlorophenyl ring) regions. While the polar groups can interact with water, the nonpolar aromatic ring limits overall solubility. The acidity of the carboxylic acid group means that solubility will be highly pH-dependent, increasing significantly in basic solutions due to deprotonation to the more soluble carboxylate salt.

-

pKa: The predicted pKa is primarily influenced by the electron-withdrawing inductive effect of the chlorine atom on the benzoyl group and the adjacent carboxylic acid moiety. This effect stabilizes the carboxylate anion, making the carboxylic acid more acidic than glycine itself.

-

LogP: The LogP value reflects the partitioning of the compound between an octanol and water phase, indicating its lipophilicity. The presence of the chlorophenyl group contributes to a higher LogP, suggesting a preference for lipid environments.

Spectroscopic Characterization (Illustrative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of 7.2-7.8 ppm, corresponding to the four protons on the disubstituted benzene ring. The ortho-substitution pattern will lead to distinct coupling patterns.

-

Methylene Protons (-CH₂-): A doublet or singlet (depending on the solvent and coupling to the amide proton) typically between 3.9 and 4.2 ppm, corresponding to the two protons of the glycine methylene group.

-

Amide Proton (-NH-): A broad singlet or triplet (if coupled to the methylene protons) in the region of 8.0-9.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet, often appearing downfield (>10 ppm), and its visibility can be dependent on the solvent used.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically between 165-175 ppm, corresponding to the amide and carboxylic acid carbonyl carbons.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (120-140 ppm). The carbon attached to the chlorine atom will have a distinct chemical shift.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, typically around 40-45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected FTIR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong, Broad |

| N-H Stretch (Amide) | 3400-3200 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |

| C=O Stretch (Amide I) | 1680-1630 | Strong |

| N-H Bend (Amide II) | 1570-1515 | Medium |

| C-Cl Stretch | 800-600 | Medium-Strong |

The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The positions of the amide bands are sensitive to hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (213.62 g/mol ) should be observable. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragments:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Cleavage of the amide bond, leading to the formation of the 2-chlorobenzoyl cation (m/z 139/141).

-

Fragmentation of the glycine moiety.

-

Experimental Methodologies for Physical Property Determination

For definitive characterization, the following experimental protocols are recommended.

Synthesis and Purification

A plausible synthetic route involves the Schotten-Baumann reaction of glycine with 2-chlorobenzoyl chloride in an alkaline aqueous medium.

Workflow for Synthesis and Purification

Step-by-Step Protocol:

-

Dissolution of Glycine: Dissolve glycine in a dilute aqueous sodium hydroxide solution. The base deprotonates the amino group, increasing its nucleophilicity.

-

Acylation: Slowly add 2-chlorobenzoyl chloride to the chilled glycine solution while maintaining a basic pH with the concurrent addition of NaOH. This prevents the protonation of the amino group and neutralizes the HCl byproduct.

-

Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, causing the product to precipitate out of the solution due to its lower solubility in acidic water.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Melting Point Determination

The melting point should be determined using a calibrated digital melting point apparatus.

Workflow for Melting Point Determination

Step-by-Step Protocol:

-

Sample Preparation: Ensure the purified sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

The equilibrium solubility can be determined in various solvents using the shake-flask method.

Workflow for Solubility Determination

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Filter the suspension to remove the undissolved solid, yielding a saturated solution.

-

Analysis: Determine the concentration of the compound in the filtrate using a suitable analytical technique, such as HPLC-UV, by comparing to a standard curve.

Conclusion

This technical guide has consolidated the available and predicted physical property data for this compound. While computational predictions provide a valuable starting point, experimental verification of these properties is crucial for any application in a research or development setting. The provided methodologies offer a clear path for obtaining this critical data. As a compound with potential pharmaceutical relevance, a thorough understanding of its physicochemical profile is the bedrock upon which further investigation and innovation can be built.

References

- CAS Common Chemistry. N-(3-Chlorobenzoyl)glycine. [Link]

- PubChem. N-(4-Chlorobenzoyl)glycine. [Link]

- CAS Common Chemistry. N-(3-Chlorobenzoyl)glycine. [Link]

- Acta Crystallographica Section E: Structure Reports Online, 2011, 67(7), o1712.

- ChemAxon.

Sources

An In-depth Technical Guide to the Chemical Properties and Handling of 2-(2-Chlorobenzamido)acetic Acid

Introduction: Situating 2-(2-Chlorobenzamido)acetic Acid in Modern Research

N-acyl amino acids represent a fascinating and functionally diverse class of molecules. Endogenously, they act as signaling lipids, with prominent members like N-arachidonoyl glycine modulating pain and inflammation pathways.[1][2] In the realm of synthetic chemistry, the N-acyl amino acid scaffold serves as a versatile building block in medicinal chemistry and materials science. The conjugation of a simple amino acid, such as glycine, with a substituted aromatic carboxylic acid creates a molecule with distinct physicochemical properties conferred by each component: the rigidity and electronic nature of the aryl ring, the hydrogen-bonding capabilities of the amide linkage, and the ionizable carboxylic acid moiety.

This guide focuses on a specific synthetic member of this class: This compound (also known as N-(2-chlorobenzoyl)glycine). The introduction of a chlorine atom at the ortho-position of the benzoyl group is a critical design choice. This modification significantly influences the molecule's electronic distribution, steric profile, and conformational preferences compared to its unsubstituted or isomeric counterparts. These subtle changes can have profound impacts on crystal packing, solubility, and, most importantly, biological target affinity.

For researchers in drug development, this compound is a potential starting point for library synthesis, targeting enzymes or receptors where a halogenated phenyl ring can form key interactions. For scientists in materials science, it serves as a potential monomer or surface modifier. This document provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, analytical characterization, and safe handling procedures, grounded in established chemical principles and field-proven methodologies.

Section 1: Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. These parameters dictate everything from appropriate solvent selection for a reaction to the design of a formulation for biological assays. The core identifiers and physicochemical properties of this compound are summarized below.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 2-[(2-chlorobenzoyl)amino]acetic acid | |

| CAS Number | 16555-60-5 | [3] |

| Molecular Formula | C₉H₈ClNO₃ | |

| Molecular Weight | 213.62 g/mol | |

| InChI Key | GVHWTQYNZUNGIA-UHFFFAOYSA-N |

Physicochemical Data

The following table presents key physicochemical data. It is important to note that while some values are experimentally determined for this specific molecule, others are estimated based on data from structurally similar compounds, such as the 4-chloro isomer, due to limited availability in public literature. Such estimations provide a reliable starting point for experimental design.

| Property | Value / Range | Comments and Rationale |

| Appearance | White to off-white solid powder | Expected form for a small organic acid of this molecular weight. |

| Melting Point | ~135-145 °C (Predicted) | The experimentally determined melting point of the 4-chloro isomer is 143 °C[4]. The ortho-chloro isomer's melting point is expected to be in a similar range, possibly slightly lower due to potential disruption of crystal lattice packing by the ortho-substituent. |

| Solubility | DMSO: >50 mg/mLEthanol, Methanol: SolubleWater: Sparingly soluble | High solubility in polar aprotic solvents like DMSO is expected for N-acyl amino acids[5]. Solubility in alcohols is also anticipated. Acidity will increase water solubility in basic solutions (pH > pKa) due to salt formation. |

| pKa | ~3.0 - 3.5 (Predicted) | The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent amide and the distant chloro-benzoyl group. For comparison, the pKa of the structurally related 2-chlorophenoxyacetic acid is 3.05[6]. |

| Purity | ≥98% | Commercially available products typically meet this purity standard.[7] |

Section 2: Synthesis and Purification

The synthesis of this compound is most reliably achieved via nucleophilic acyl substitution, specifically an N-acylation of glycine. The Schotten-Baumann reaction is the classic and most effective method for this transformation, offering high yields and operational simplicity by using a biphasic or aqueous basic medium to trap the HCl byproduct.

Reaction Principle and Causality

The core of the synthesis is the reaction between the nucleophilic amino group of glycine and the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The causality behind the protocol choices is as follows:

-

Base (NaOH): Glycine's amino group is most nucleophilic in its free base form. However, glycine exists as a zwitterion. Adding a base like sodium hydroxide deprotonates the ammonium group, increasing the concentration of the reactive free amine. The base also serves the critical function of neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Temperature Control (0-5 °C): The acylation reaction is exothermic. Maintaining a low temperature is crucial to prevent two competing side reactions: hydrolysis of the highly reactive 2-chlorobenzoyl chloride by water/hydroxide, and potential formation of di-acylated or other byproducts.

-

Acidification (HCl): After the reaction is complete, the product exists as a sodium carboxylate salt, which is soluble in water. Acidification of the reaction mixture protonates the carboxylate, causing the neutral this compound to precipitate out of the aqueous solution, as it is significantly less water-soluble. This step is the primary method of product isolation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, where successful completion of each step prepares the system for the next.

Materials and Reagents:

-

Glycine (1.0 eq)

-

2-Chlorobenzoyl chloride (1.05 eq)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated and 3M

-

Deionized water

-

Ethanol

-

Ethyl acetate & Hexane (for TLC)

-

Standard laboratory glassware, magnetic stirrer, ice bath, pH meter/strips, Buchner funnel assembly.

Procedure:

-

Preparation of Glycine Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve glycine (e.g., 7.51 g, 0.10 mol) in 100 mL of deionized water.

-

Cool the solution to 0-5 °C using an ice-water bath.

-

Slowly add a 2M NaOH solution dropwise until the glycine is fully dissolved and the pH stabilizes between 10 and 11. This ensures the amino group is deprotonated and available for reaction.

-

-

Acylation Reaction:

-

While maintaining the temperature at 0-5 °C and stirring vigorously, add 2-chlorobenzoyl chloride (e.g., 18.38 g, 0.105 mol) dropwise over 30-45 minutes.

-

Simultaneously, add 2M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10. This is the critical control point: a stable pH indicates the neutralization of HCl is proceeding correctly.

-

After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.

-

-

Reaction Monitoring (Self-Validation):

-

Take a small aliquot of the reaction mixture. Acidify it with 1M HCl and extract with ethyl acetate.

-

Spot the ethyl acetate layer on a TLC plate (e.g., silica gel, 1:1 ethyl acetate/hexane mobile phase).

-

The disappearance of the 2-chlorobenzoyl chloride spot (visualized under UV light) and the appearance of a new, more polar product spot indicates the reaction is complete.

-

-

Product Isolation:

-

Once the reaction is complete, cool the mixture back down to 0-10 °C in an ice bath.

-

Slowly and with vigorous stirring, add 3M HCl dropwise to acidify the mixture to a pH of 2-3.

-

A thick, white precipitate of this compound will form. The completeness of precipitation at this pH is a validation of the product's acidic nature.

-

Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of ice-cold deionized water to remove inorganic salts.

-

-

Purification and Drying:

-

For high purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

-

Section 3: Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is non-negotiable. The following analytical techniques provide a comprehensive characterization profile for this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific molecule are not widely published, its structure allows for reliable prediction of key spectroscopic features based on the well-characterized signals of its constituent parts: the 2-chlorobenzoyl group and the N-acetylated glycine backbone.[8][9]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Solvent: DMSO-d₆

-

Aromatic Protons (7.4-7.8 ppm): Expect a complex multiplet pattern for the four protons on the chlorinated benzene ring. The ortho-chloro substituent will deshield the adjacent protons, causing them to appear further downfield.

-

Amide Proton (8.8-9.2 ppm): A triplet (or broad singlet) corresponding to the N-H proton, coupled to the adjacent CH₂ group. The chemical shift is highly dependent on solvent and concentration.

-

Methylene Protons (3.9-4.1 ppm): A doublet corresponding to the two protons of the CH₂ group, coupled to the adjacent N-H proton.

-

Carboxylic Acid Proton (>12 ppm): A very broad singlet, often not integrated, for the acidic proton.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C=O Stretch (Amide I Band): A very strong, sharp absorption around 1640-1660 cm⁻¹.

-

N-H Bend (Amide II Band): A strong absorption around 1530-1550 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Chromatographic and Mass Analysis

| Technique | Expected Results and Interpretation |

| Mass Spectrometry (MS) | Mode: Electrospray Ionization (ESI-) Expected m/z: 212.0 [M-H]⁻. The isotopic pattern will be critical for confirmation: the presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the main peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 Reverse-Phase Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid). Detection: UV at ~230 nm and ~275 nm. A single, sharp peak under optimized conditions indicates high purity. The acidic mobile phase ensures the carboxylic acid is protonated for consistent retention. |

Section 4: Potential Applications in Research & Development

While specific biological activities for this compound are not yet extensively documented, its structural class—N-acyl glycines—is an area of active investigation, suggesting several promising avenues for research.[10]

-

Neuromodulation and Analgesia: Many endogenous N-acyl amino acids, particularly those with long lipid tails, are inhibitors of the glycine transporter 2 (GlyT2).[11][12] Inhibition of GlyT2 increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission and producing analgesic effects in pain models. This compound can be investigated as a synthetic, small-molecule probe to explore the structural requirements for GlyT2 inhibition. The rigid, chlorinated aromatic ring offers a different steric and electronic profile compared to the flexible lipid chains of endogenous inhibitors.

-

Building Block for Medicinal Chemistry: This compound is an ideal starting material for creating libraries of more complex molecules. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the aromatic ring can undergo further substitution reactions, allowing for systematic exploration of structure-activity relationships (SAR).

-

Antimicrobial Research: Glycine derivatives have been explored for their antimicrobial properties.[13] The combination of the glycine moiety with a chlorinated benzamide could be evaluated for activity against various bacterial and fungal strains.

Section 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount. The following guidelines are based on available safety data sheets.

| Hazard Category | GHS Pictogram | Precautionary Statement |

| Acute Toxicity, Oral (H302) | Harmful if swallowed. | |

| Skin Irritation (H315) | " | Causes skin irritation. |

| Eye Irritation (H319) | " | Causes serious eye irritation. |

| Respiratory Irritation (H335) | " | May cause respiratory irritation. |

Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the fine powder to avoid inhalation.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a well-defined chemical entity with significant potential as a research tool and synthetic intermediate. Its straightforward synthesis via the Schotten-Baumann reaction makes it highly accessible for laboratory-scale production. While its own biological profile remains to be fully elucidated, its membership in the biologically active N-acyl glycine family provides a strong rationale for its exploration in drug discovery programs, particularly in the fields of neuroscience and pain research. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to confidently incorporate this compound into their scientific endeavors.

References

- Garas, M., et al. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1416–1433.

- Mostyn, S. N., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry, 62(5), 2466–2484.

- Iannotti, F. A., et al. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 10(6), 843.

- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry Supplementary Information.

- Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Publications - Journal of Medicinal Chemistry.

- Dayang Chem (Hangzhou) Co.,Ltd. 2-(4-CHLOROBENZAMIDO)ACETIC ACID Product Page.

- Avanti Polar Lipids. N-Acylglycine (NAGly) Research.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Acetic acid (HMDB0000042).

- NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) for Chloroacetic Acid (NP0002714).

- Crysdot LLC. 2-(2,5-Dichlorobenzamido)acetic acid Product Page.

- 2A Biotech. This compound Product Page.

- Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.

- Royal Society of Chemistry. (2016). Supporting Information for a publication.

- Google Patents. (2007). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

- PubChem - National Center for Biotechnology Information. 2-Chlorophenoxyacetic acid. PubChem Compound Summary for CID 11969.

- PharmaCompass. 2-(2,5-Dichlorobenzamido)acetic acid.

- PubChem - National Center for Biotechnology Information. N-(2-Iodobenzoyl)glycine. PubChem Compound Summary for CID 8614.

- Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

- NIST. Acetic acid. NIST Chemistry WebBook, SRD 69.

- Brycki, B., et al. (2017). Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. Journal of Applied Microbiology, 123(5), 1136-1146.

- Hyma Synthesis Pvt. Ltd. Product Catalog.

- PubChem - National Center for Biotechnology Information. N-(2-Aminobenzoyl)glycine. PubChem Compound Summary for CID 3080562.

- Carling, R. W., et al. (2004). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.

- NIST. Benzoic acid, 2-chloro-. NIST Chemistry WebBook, SRD 69.

- Dwivedi, A., et al. (2014). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. ResearchGate.

- ResearchGate. FT-IR spectrum of the acetic acid.

- ResearchGate. FTIR spectrum of 2-chlorobenzaldehyde.

- Wiley-VCH. (2000). Chloroacetic Acids. Ullmann's Encyclopedia of Industrial Chemistry.

Sources

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 8. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Chlorobenzamido)acetic acid IUPAC name

An In-Depth Technical Guide to 2-(2-Chlorobenzamido)acetic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 16555-60-5), a key chemical intermediate in pharmaceutical research and development. The document details the compound's nomenclature, structural features, and physicochemical properties. A primary focus is placed on its synthesis via the Schotten-Baumann reaction, with a thorough explanation of the reaction mechanism and a detailed experimental protocol. Furthermore, this guide outlines authoritative methodologies for the analytical characterization of the compound, including High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Potential applications as a versatile building block in the synthesis of novel bioactive molecules are also discussed, providing researchers, scientists, and drug development professionals with a foundational resource for utilizing this compound in their work.

Nomenclature and Structural Information

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.

-

IUPAC Name: 2-[(2-Chlorobenzoyl)amino]acetic acid.[1]

-

Common Synonyms: this compound, [(2-chlorobenzoyl)amino]acetic acid.[2]

-

CAS Number: 16555-60-5.

-

Molecular Formula: C₉H₈ClNO₃.[2]

-

Molecular Weight: 213.62 g/mol .[3]

Chemical Structure

The molecule consists of a glycine backbone where the amino group is acylated by a 2-chlorobenzoyl group. This structure combines the features of an amino acid derivative and a halogenated aromatic amide, making it a valuable intermediate for introducing this specific pharmacophore into larger molecules.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | Inferred |

| Purity | ≥98% | [4] |

| Molecular Weight | 213.62 g/mol | [3] |

| InChI Key | GVHWTQYNZUNGIA-UHFFFAOYSA-N | [2] |

| Storage | Sealed in dry, room temperature | [5] |

| Boiling Point | No data available | [5] |

| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred |

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through the acylation of glycine with 2-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction .

Reaction Principle: The Schotten-Baumann Condition

The Schotten-Baumann reaction involves the synthesis of amides from amines and acid chlorides.[6] The reaction is performed under aqueous alkaline conditions. The base, typically sodium hydroxide, serves two critical functions:

-

Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction. This is crucial because HCl would otherwise protonate the unreacted amine (glycine), rendering it non-nucleophilic and halting the reaction.[6]

-

Equilibrium Shift: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of glycine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.

Caption: Workflow for the Schotten-Baumann synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for N-acylation of amino acids.

Materials and Reagents:

-

Glycine

-

2-Chlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ethyl acetate (for extraction/washing)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolution of Glycine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of NaOH (1.2 equivalents). Cool the solution to 0-5 °C using an ice bath.

-

Causality: The basic solution deprotonates the carboxylic acid group of glycine and ensures the amino group is a free nucleophile. Cooling is necessary to control the exothermic reaction and minimize hydrolysis of the acid chloride.

-

-

Addition of Acyl Chloride: While vigorously stirring the cooled glycine solution, add 2-chlorobenzoyl chloride (1.05 equivalents) dropwise via a dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up & Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted 2-chlorobenzoyl chloride or 2-chlorobenzoic acid impurity.

-

Precipitation: Cool the aqueous layer again in an ice bath and slowly acidify it to pH 2-3 by adding concentrated HCl dropwise. A white precipitate of this compound will form.

-

Causality: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium, which allows for its isolation.

-

-

Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove inorganic salts. Dry the product under vacuum to a constant weight.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its bifunctional nature, containing a carboxylic acid and an amide linkage with a substituted phenyl ring.

-

Pharmaceutical Intermediate: The N-acyl glycine scaffold is a common structural motif in medicinal chemistry. This compound serves as a precursor for creating libraries of derivatives for high-throughput screening. The 2-chloro substituent provides a site for further modification (e.g., via nucleophilic aromatic substitution or cross-coupling reactions) and influences the molecule's steric and electronic properties, which can be critical for binding to biological targets.

-

Metabolite Analogue: A structurally related compound, 2-(2,5-Dichlorobenzamido)acetic acid, has been identified as a metabolite of the proteasome inhibitor drug Ixazomib.[3] This highlights the relevance of this chemical class in drug metabolism studies and the synthesis of reference standards for pharmacokinetic and pharmacodynamic assays.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the compound and quantifying process-related impurities such as unreacted glycine or 2-chlorobenzoic acid.

Experimental Protocol: HPLC Purity Assay

-

Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Gradient: 70% A to 30% A over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm or 275 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in a 50:50 mixture of Mobile Phase A and B.

-

Sample Solution: Prepare the synthesized sample at the same concentration as the standard.

-

-

Analysis and Data Processing: Equilibrate the column for at least 30 minutes. Inject a blank, followed by the standard and sample solutions. The purity is calculated using the area percent method from the resulting chromatogram.

Caption: A self-validating analytical workflow for product release.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show distinct signals corresponding to the different chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | Broad Singlet | 1H | Carboxylic acid (-COOH) |

| ~9.1 | Triplet | 1H | Amide proton (-NH-) |

| ~7.5 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |

| ~4.0 | Doublet | 2H | Methylene protons (-CH₂-) |

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Phrases: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

References

- BYJU'S. (2019). Schotten Baumann Reaction.

- Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.

- 2a biotech. (n.d.). This compound.

- molnova.cn. (n.d.). Certificate of Analysis (Version 1.0).

- SpectraBase. (n.d.). Chloroacetic acid.

- Veeprho. (n.d.). 2-Chlorophenylacetic Acid | CAS 2444-36-2.

- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy 2-(4-CHLOROBENZAMIDO)ACETIC ACID.

- Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.

- PharmaCompass. (n.d.). 2-(2,5-Dichlorobenzamido)acetic acid.

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) [hmdb.ca]

- 2. veeprho.com [veeprho.com]

- 3. 2-(2,5-Dichlorobenzamido)acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. 16555-60-5|this compound|BLD Pharm [bldpharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

A Comprehensive Technical Guide to 2-(2-Chlorobenzamido)acetic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-(2-Chlorobenzamido)acetic acid, a molecule of significant interest in toxicology and pharmacology. This document consolidates its nomenclature, chemical properties, and a detailed synthesis protocol. The primary focus is on its established role as a key biomarker for exposure to the riot control agent o-chlorobenzylidene malononitrile (CS gas), including a detailed metabolic pathway. Furthermore, this guide explores the potential, yet less characterized, anticonvulsant and cardiotonic activities of this compound class, providing a comprehensive resource for researchers in toxicology, drug development, and analytical chemistry.

Introduction and Nomenclature

This compound is a derivative of the amino acid glycine. It belongs to the class of N-acyl amino acids, specifically, it is an N-acylated glycine. The nomenclature of this compound can vary across different chemical databases and publications, leading to potential ambiguity. This section aims to clarify the various synonyms and identifiers associated with this molecule.

The most common synonym for this compound is 2-Chlorohippuric acid . Hippuric acid itself is N-benzoylglycine, and the "2-chloro" prefix indicates the substitution of a chlorine atom at the ortho position of the benzene ring.

Other recognized synonyms include:

-

[(2-chlorobenzoyl)amino]acetic acid[1]

-

Glycine, N-(2-chlorobenzoyl)-[2]

-

N-(2-Chlorobenzoyl)glycine

-

o-Chlorohippuric acid

It is crucial for researchers to be aware of these different names to ensure comprehensive literature searches and accurate identification of the compound.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties is essential for handling, characterization, and experimental design.

| Property | Value | Source |

| CAS Registry Number | 16555-60-5 | |

| Molecular Formula | C₉H₈ClNO₃ | |

| Molecular Weight | 213.62 g/mol | |

| Appearance | White to light yellow powder | [1] |

| Purity (typical) | >97% | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Schotten-Baumann reaction . This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.[2][4][5] In this case, glycine is N-acylated using 2-chlorobenzoyl chloride.

The following protocol is adapted from the synthesis of the isomeric 2-(4-Chlorobenzamido)acetic acid and is a reliable method for preparing the target compound.[1]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Materials:

-

Glycine

-

2-Chlorobenzoyl chloride

-

Sodium carbonate (10% aqueous solution)

-

Hydrochloric acid (3 N)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve a calculated amount of glycine in distilled water.

-

pH Adjustment: Adjust the pH of the glycine solution to approximately 8 with a 10% sodium carbonate solution. This deprotonates the amino group of glycine, making it a more potent nucleophile, and facilitates its dissolution.[1]

-

Addition of Acyl Chloride: While vigorously stirring the basic glycine solution, slowly add an equimolar amount of 2-chlorobenzoyl chloride. Maintain the pH at 8 by the dropwise addition of the 10% sodium carbonate solution. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.[1][5]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.[1]

-

Product Precipitation: Once the reaction is complete, acidify the reaction mixture to approximately pH 3 with 3 N hydrochloric acid. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.[1]

-

Isolation and Purification: The resulting precipitate of this compound can be collected by filtration, washed with cold water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application as a Biomarker for CS Gas Exposure

The most significant and well-documented application of this compound is as a urinary biomarker for exposure to o-chlorobenzylidene malononitrile (CS gas), a widely used riot control agent.[6][7] The detection and quantification of this metabolite in urine provides a reliable method for confirming and assessing the extent of exposure.

Metabolic Pathway of CS Gas to 2-Chlorohippuric Acid

Upon inhalation or dermal absorption, CS gas undergoes rapid metabolism in the body. The primary metabolic pathway leading to the formation of 2-chlorohippuric acid involves the hydrolysis of CS gas to 2-chlorobenzaldehyde. This aldehyde is then oxidized to 2-chlorobenzoic acid, which is subsequently conjugated with glycine to form 2-chlorohippuric acid.[8] This final conjugation step is a common detoxification pathway for xenobiotic carboxylic acids.

Caption: Metabolic pathway of CS gas to 2-Chlorohippuric acid.

Experimental Protocol: Detection in Urine

The detection of 2-chlorohippuric acid in urine samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Collection and Preparation:

-

Urine samples are collected from individuals suspected of CS gas exposure.

-

An internal standard, such as a stable isotope-labeled version of 2-chlorohippuric acid, is added to the urine sample for accurate quantification.

-

The sample is then subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

LC-MS/MS Analysis:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of 2-chlorohippuric acid and the internal standard.

Data Interpretation:

-

The presence of 2-chlorohippuric acid above a certain threshold confirms exposure to CS gas.

-

The concentration of the metabolite can be correlated with the level of exposure. Studies have shown a linear relationship between the concentration of 2-chlorohippuric acid in urine, the concentration of CS gas exposure, and the time of sample collection.[7]

Potential Biological Activities

While the role of this compound as a biomarker is well-established, there is some evidence to suggest that N-acyl amino acid derivatives may possess other biological activities.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant properties of N-acylated amino acids and their derivatives.[9][10] For instance, N-(benzyloxycarbonyl)glycine has been shown to have anticonvulsant activity in the maximal electroshock test.[9] Furthermore, various N-benzoyl amino acid derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[3][11] While specific studies on the anticonvulsant activity of this compound are limited, the existing literature on related compounds suggests that this could be a promising area for future research.

Cardiotonic Activity

Derivatives of hippuric acid have also been explored for their potential cardiotonic effects.[12][13] Structure-activity relationship studies on various synthetic compounds have indicated that modifications to the benzoyl and glycine moieties can influence their inotropic activity.[14] As with its potential anticonvulsant activity, the cardiotonic properties of this compound have not been extensively studied. However, the known cardiovascular effects of related compounds warrant further investigation into this potential application.

Conclusion

This compound, also known as 2-Chlorohippuric acid, is a molecule with a well-defined role in toxicology as a biomarker for CS gas exposure. Its synthesis is straightforward, and its detection in biological matrices is well-established. While its potential pharmacological activities as an anticonvulsant or cardiotonic agent are less explored, the existing data on related compounds suggest that these are viable avenues for future research. This guide provides a solid foundation for researchers and scientists working with this compound, from its basic chemical properties and synthesis to its primary application and potential future uses.

References

- Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin. PubMed. [Link]

- Schotten–Baumann reaction. Grokipedia. [Link]

- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice.

- Amino Acid Derivatives with Anticonvulsant Activity. J-Stage. [Link]

- Synthesis and Preliminary Evaluation of Anticonvulsant Activity of Some [4-(benzyloxy) Benzoyl]. PubMed. [Link]

- Schotten Baumann Reaction. BYJU'S. [Link]

- Schotten-Baumann reaction to produce cocoyl glycine.

- Anticonvulsant activity of some 4-aminobenzanilides. Journal of Medicinal Chemistry. [Link]

- Association between exposure to o-chlorobenzylidene malononitrile (CS riot control agent) and urinary metabolite 2-chlorohippuric acid in U.S. Army Mask Confidence Training. PubMed. [Link]

- N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]

- Association between Exposure to o-Chlorobenzylidene Malononitrile (CS Riot Control Agent) and Urinary Metabolite 2-Chlorohippuric Acid in U.S. Army Mask Confidence Training.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.

- Gas chromatographic/Mass spectrometric Determination of 2-Chlorobenzylidene malononitrile (CS gas) metabolites, 2-Chlorohippuric acid and 2-Chloromercapturic acid, in Postmortem Specimen, Liver -Proceedings of the PSK Conference. KoreaScience. [Link]

- Cardiotonic agents.

- Cardiotonic activity of all test compounds in descending order...

- 2-(4-Chlorobenzamido)acetic acid. PMC - NIH. [Link]

- structure-activity correlations for natural and synthetic analogues of the alkaloid pumiliotoxin B (8-hydroxy-8-methyl-6-alkylidene-1-azabicyclo[4.3.0]nonanes). PubMed. [Link]

- Showing metabocard for Hippuric acid (HMDB0000714).

- Synthesis method of 2-(2-chloroethoxy) acetic acid.

- Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. [Link]

- Hippuric acid. Wikipedia. [Link]

- Recapitulation of human pathophysiology and identification of forensic biomarkers in a translational model of chlorine inhal

Sources

- 1. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. byjus.com [byjus.com]

- 6. Association between exposure to o-chlorobenzylidene malononitrile (CS riot control agent) and urinary metabolite 2-chlorohippuric acid in U.S. Army Mask Confidence Training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tear Gas (CS) - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis and anticonvulsant activity of N-benzyloxycarbonyl-amino acid prodrugs of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Synthesis and preliminary evaluation of anticonvulsant activity of some [4-(benzyloxy) benzoyl]- and [4-(benzyloxy) benzyl] aminoalkanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A new class of cardiotonic agents: structure-activity correlations for natural and synthetic analogues of the alkaloid A new class of A new class of cardiotonic agents: structure-activity correlations for natural and synthetic analogues of the alkaloid pumiliotoxin B (8-hydroxy-8-methyl-6-alkylidene-1-azabicyclo[4.3.0]nonanes) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of 2-Chloro Hippuric Acid

An In-Depth Technical Guide to the Synthesis of 2-Chloro Hippuric Acid

2-Chloro Hippuric Acid, also known as N-(2-chlorobenzoyl)glycine, is a halogenated derivative of hippuric acid. Hippuric acid itself is a naturally occurring acyl glycine, formed in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1][2][3] This metabolic process is a key detoxification pathway for aromatic compounds.[3][4] Consequently, 2-Chloro Hippuric Acid serves as a crucial biomarker for assessing exposure to certain chlorinated aromatic compounds, such as o-chlorobenzylidene malononitrile (CS riot control agent).[5][6] Its precise quantification in biological matrices is vital for toxicological and environmental studies, making the availability of pure, well-characterized standards essential for researchers.[6][7]

This guide provides a comprehensive overview of the synthesis of 2-Chloro Hippuric Acid, focusing on the preparation of its core precursors and the final amide bond formation. The narrative emphasizes the chemical principles and experimental rationale behind the chosen synthetic route, offering field-proven insights for drug development professionals and chemical researchers.

Core Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and widely adopted method for synthesizing hippuric acid and its derivatives is the acylation of the amino acid glycine.[1] This synthesis is a classic example of the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of an aqueous base.[8][9][10]

The core logic of this approach is twofold:

-

Activation of the Carboxylic Acid : The carboxyl group of 2-chlorobenzoic acid is converted into a highly reactive acyl chloride (2-chlorobenzoyl chloride). This transformation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[9]

-

Amide Bond Formation : The activated acyl chloride readily reacts with the nucleophilic amino group of glycine. The reaction is conducted in a basic medium, which serves to deprotonate the glycine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9][10]

The overall workflow can be visualized as a two-stage process: the synthesis of the key precursor, 2-chlorobenzoyl chloride, followed by its reaction with glycine to yield the final product.

Part 1: Synthesis of the Key Precursor, 2-Chlorobenzoyl Chloride

2-Chlorobenzoyl chloride is a critical intermediate used to introduce the 2-chlorobenzoyl group into various molecules.[11][12] It is a highly reactive compound and must be handled with appropriate safety precautions in a well-ventilated fume hood, as it is corrosive and lachrymatory.[11] While several methods exist for its preparation,[13][14][15] a common and reliable laboratory-scale synthesis involves the reaction of 2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[12][14]

Reaction Principle

The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this group into a chlorosulfite intermediate, which is highly unstable. This intermediate readily decomposes, eliminating sulfur dioxide (SO₂) and a chloride ion to form the highly electrophilic acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) makes this an efficient method as they are easily removed from the reaction mixture, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 2-Chlorobenzoyl Chloride

-

Materials & Setup :

-

2-Chlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (or another inert solvent)

-

A three-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize HCl and SO₂ gases).

-

-

Procedure :

-

Place a solution of 2-chlorobenzoic acid (e.g., 20 g, 127.8 mmol) in toluene (150 mL) into the round-bottom flask.[14]

-

To this stirred mixture, add thionyl chloride (e.g., 16 g, 134.45 mmol, ~1.05 equivalents) dropwise at room temperature.[14]

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 75°C) using an oil bath.[14]

-

Maintain the reaction at this temperature, with stirring, overnight or until the evolution of gas ceases, indicating the completion of the reaction.[14]

-

Allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator.[14] The resulting product, 2-chlorobenzoyl chloride, is typically obtained as a yellow oil.[14]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactant 1 | 2-Chlorobenzoic Acid (1.0 eq.) | [14] |

| Reactant 2 | Thionyl Chloride (SOCl₂) (~1.05 eq.) | [14] |

| Solvent | Toluene | [14] |

| Reaction Temperature | 75 °C | [14] |

| Reaction Time | Overnight | [14] |

| Typical Yield | ~100% (crude) | [14] |

| Purity | >98% (achievable via distillation) | [11] |

Note: For higher purity, the crude product can be purified by vacuum distillation, boiling at 135-140°C at 16 mmHg.[13][14]

Part 2: Synthesis of 2-Chloro Hippuric Acid via Glycine Acylation

With the activated precursor in hand, the final step is the formation of the amide bond with glycine. This reaction proceeds under Schotten-Baumann conditions.[8][9]

Mechanism of Acylation

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the deprotonated glycine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, resulting in the formation of the stable amide product.

Experimental Protocol: Synthesis of 2-Chloro Hippuric Acid

This protocol is adapted from the standard synthesis of hippuric acid.[8][9][16]

-

Materials & Setup :

-

Glycine

-

10% Sodium hydroxide (NaOH) solution

-

2-Chlorobenzoyl chloride (prepared in Part 1)

-

Concentrated Hydrochloric acid (HCl)

-

Conical flask, beaker, ice bath, Buchner funnel, and filtration apparatus.

-

-

Procedure :

-

In a conical flask, dissolve glycine (e.g., 0.5 g, 6.67 mmol) in 5 mL of 10% NaOH solution.[8] Cool the solution in an ice bath.

-

In a fume hood, add 2-chlorobenzoyl chloride (e.g., ~1.28 g, 7.33 mmol, ~1.1 equivalents) to the cold glycine solution in several small portions.[8]

-

Stopper the flask and shake vigorously after each addition.[8][16] The reaction is exothermic; maintain the temperature by keeping the flask in the ice bath. Continue shaking until all the oily droplets of the acyl chloride have reacted and the solution becomes clear.[16]

-

Workup and Isolation : Transfer the reaction mixture to a beaker containing crushed ice.[8]

-

Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the solution is acidic to litmus paper (pH ~2).[8][9] A white precipitate of 2-Chloro Hippuric Acid will form.

-